(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one is a chiral compound often employed in organic synthesis. It belongs to the oxazolidinone class of compounds, specifically a 4-benzyloxazolidin-2-one derivative. These compounds are commonly used as chiral auxiliaries in asymmetric synthesis. [, , , ]
(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one is a chiral oxazolidinone derivative, which belongs to a class of heterocyclic organic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound features a benzyl group and a 3-bromophenylacetyl moiety, contributing to its distinctive chemical properties and biological activities. Oxazolidinones are particularly noted for their role in medicinal chemistry, especially as antibiotics due to their ability to inhibit bacterial protein synthesis by binding to the ribosomal machinery of bacteria.
This compound can be synthesized through various organic chemistry techniques, utilizing starting materials such as amino alcohols and acyl chlorides. It is often used in research settings focused on medicinal chemistry and organic synthesis.
(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one is classified as:
The synthesis of (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one typically involves several key steps:
The molecular structure of (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one is characterized by:
The chemical formula is CHBrN\O, with a molecular weight of approximately 332.24 g/mol.
(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one can undergo several types of chemical reactions:
The mechanism of action for (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one primarily involves its role as an antibiotic. It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This inhibition effectively stunts bacterial growth and proliferation, making it an important compound in treating bacterial infections.
(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one has several significant applications:
The evolution of oxazolidinone chiral auxiliaries represents a cornerstone in asymmetric synthesis. These compounds emerged in the 1980s through pioneering work by Evans, who exploited their ability to direct stereoselective transformations. The foundational (S)-4-benzyl-2-oxazolidinone (CAS 90719-32-7) was synthesized from natural amino acids like phenylalanine through a two-step sequence involving sodium borohydride reduction followed by cyclization with diethyl carbonate [5] [6]. This efficient route enabled large-scale production and widespread adoption. The auxiliary's robustness stems from its crystallinity (mp 86-88°C) and high enantiomeric excess (ee: 99%), allowing precise stereocontrol in reactions ranging from aldol additions to alkylations [6].
Table 1: Key Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis
Auxiliary | CAS Number | Chiral Backbone | Primary Applications |
---|---|---|---|
(S)-4-Benzyl-2-oxazolidinone | 90719-32-7 | L-Phenylalanine | Asymmetric alkylation, acylation |
(S)-4-Benzyl-3-propionyl-2-oxazolidinone | - | L-Phenylalanine | Enolate functionalization |
Target Compound | 1207989-32-9 / 1002752-52-4 | L-Phenylalanine | Suzuki coupling, medicinal intermediates |
The development of N-acylated derivatives like (S)-4-benzyl-3-propionyl-2-oxazolidinone (patented in 2013) expanded synthetic utility by introducing electrophilic sites for nucleophilic attack [1]. This innovation paved the way for more complex derivatives such as the title compound, which incorporates a 3-bromophenylacetyl moiety designed for transition metal-catalyzed cross-couplings [2] [8].
Substituted oxazolidin-2-ones exhibit three critical structural features enabling stereochemical control: (1) a chiral center at C4, (2) a planar carbonyl group for enolization, and (3) N-acyl substituents that adopt well-defined conformations. The (S)-4-benzyl group induces asymmetry through steric bias, while the oxazolidinone ring's rigidity forces reagents to approach from specific trajectories [3] [6]. For example, the title compound (MW 374.23 g/mol) displays predictable facial selectivity due to its [α]20/D +97° optical rotation in ethanol, consistent with its (S)-configuration [3].
The bromine atom at the 3-position of the phenylacetyl substituent serves dual roles: it acts as a directing group for ortho-metallation in lithiation reactions and as a cross-coupling handle for Suzuki-Miyaura reactions [2] [8]. The carbonyl group adjacent to the oxazolidinone nitrogen (N1) readily forms enolates with bases like n-BuLi in THF at -78°C, enabling diastereoselective alkylations [7]. Crystallographic studies reveal that the benzyl group at C4 and the 3-bromophenylacetyl group at N3 adopt orthogonal planes, minimizing steric clashes and maximizing chiral induction [3].
Table 2: Physicochemical Properties of Key Derivatives
Property | (S)-4-Benzyl-2-oxazolidinone | (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Title Compound |
---|---|---|---|
Molecular Formula | C₁₀H₁₁NO₂ | C₁₃H₁₅NO₃ | C₁₈H₁₆BrNO₃ |
Melting Point | 86-88°C | 44-46°C | Not reported |
Optical Rotation | [α]20/D −63° (c=1, CHCl₃) | [α]20/D +97° (c=1, EtOH) | Not reported |
Storage | Combustible solid (WGK 3) | Combustible solid (WGK 3) | Cold-chain transport |
This advanced auxiliary (CAS 1207989-32-9 / 1002752-52-4) addresses limitations in earlier oxazolidinones by incorporating a bromine-functionalized aryl group tailored for medicinal chemistry applications. The 3-bromophenylacetyl moiety enables direct functionalization via palladium-catalyzed cross-couplings, bypassing intermediate hydrolysis steps [2] [8]. For instance, Suzuki reactions with arylboronic acids yield biaryl derivatives – privileged structures in pharmaceuticals like vancomycin derivatives targeting resistant bacteria [2].
The compound's synthesis leverages established protocols: (1) prepare (S)-4-benzyl-2-oxazolidinone from L-phenylalanine, (2) deprotonate at N3 with NaH in THF, and (3) acylate with 3-bromophenylacetyl chloride [1] [4]. Modifications focus on optimizing the acylation step using solvents like dimethylsulfoxide (DMSO) to suppress racemization [1]. With ≥95% purity and availability in bulk quantities, this derivative has become a key intermediate for anticancer and antimicrobial candidates, particularly where stereocenters must be installed α to carbonyl groups [2] [8].
Table 3: Applications in Stereoselective C-C Bond Formation
Reaction Type | Conditions | Stereoselectivity | Product Application |
---|---|---|---|
Alkylation | n-BuLi, THF/hexane (-78°C → 20°C), alkyl halide | de >98% | Chiral carboxylic acids |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Retention of configuration | Biaryl drug scaffolds |
Aldol Reaction | TiCl₄, diisopropylethylamine, aldehydes | syn:anti >95:5 | Polyketide fragments |
The 3-bromophenyl group enhances reactivity in metal-mediated transformations due to the optimal C-Br bond dissociation energy. This allows chemoselective coupling without disturbing the oxazolidinone core or the labile N-acyl bond [8]. Recent advances employ this auxiliary in flow chemistry systems where its crystalline nature facilitates purification, demonstrating its adaptability to modern synthetic platforms [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: